Tris(4-iodophenyl)amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-N,N-bis(4-iodophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12I3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGZDWJFOYXGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12I3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430979 | |

| Record name | Tris(4-iodophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4181-20-8 | |

| Record name | Tris(4-iodophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-iodophenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tris(4-iodophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, synthesis, and applications of Tris(4-iodophenyl)amine. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Core Chemical Properties

This compound is a halogenated aromatic amine that serves as a versatile building block in supramolecular chemistry and materials science.[] Its structural and electronic properties make it a valuable precursor in the synthesis of complex organic architectures.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₂I₃N | [2] |

| Molecular Weight | 623.01 g/mol | [] |

| Appearance | White to light yellow or light brown crystalline powder/crystal | [3][4][5] |

| Melting Point | 167 °C, 187.0 to 191.0 °C, 189 °C | [][3][6] |

| Boiling Point (Predicted) | 559.5 ± 45.0 °C | |

| Density (Predicted) | 2.172 ± 0.06 g/cm³ | |

| Solubility | Soluble in toluene and dichloromethane. | |

| Storage | Keep in a dark place, sealed in dry conditions at room temperature or in a refrigerator. | [7] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (CDCl₃): δ 7.54 (d, J = 8.9 Hz, 6H), 6.81 (d, J = 8.9 Hz, 6H).[8]

-

¹³C NMR (CDCl₃): δ 146.5, 138.4, 126.0.[8]

-

Infrared (IR) and Raman Spectroscopy: ATR-IR and FT-Raman spectra have been recorded, providing further structural confirmation.[2]

Crystal Structure

This compound crystallizes in a monoclinic system with the space group P 1 21/n 1.[2] The unit cell parameters are reported as:[2]

-

a = 10.6033 Å

-

b = 11.4222 Å

-

c = 16.0787 Å

-

α = 90.00°

-

β = 106.9870°

-

γ = 90.00°

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound starting from triphenylamine is detailed below.[8]

Materials:

-

Triphenylamine (1 g, 4.1 mmol)

-

IPe₂BF₄ (5.3 g, 14.3 mmol)

-

Dichloromethane (CH₂Cl₂, 60 mL)

-

Trifluoromethanesulfonic acid (TfOH, 900 μL, 4.1 mmol)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Saturated aqueous Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: In a flask, mix triphenylamine and IPe₂BF₄ in CH₂Cl₂. Cool the mixture to 0 °C under a nitrogen atmosphere.[8]

-

Addition of Acid: Slowly add trifluoromethanesulfonic acid dropwise to the cooled mixture.[8]

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 21 hours, during which the solution should turn a reddish-brown color.[8]

-

Quenching: After the reaction is complete, add saturated aqueous NaHCO₃ and Na₂S₂O₃ to the mixture.[8]

-

Extraction: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers.[8]

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ and NaCl solutions.[8]

-

Drying and Concentration: Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.[8]

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/EtOAc (5/1) eluent to yield this compound. The reported yield for this protocol is 99%.[8]

Reactivity and Applications

This compound is a key intermediate in the synthesis of various functional materials. The iodine substituents serve as versatile handles for further chemical transformations, such as cross-coupling reactions.

Core Applications

-

Nanomaterials and Supramolecular Chemistry: It is a valuable building block for the preparation of nanostructures and nanoparticles.[][8] This includes the construction of complex architectures like macrocycle-in-a-macrocycle superstructures and supramolecular nanocages based on terpyridine building blocks.[][8]

-

Organic Electronics: this compound and its derivatives are utilized in the field of organic electronics, particularly as intermediates for materials used in Organic Light Emitting Diodes (OLEDs).[4]

While some triphenylamine derivatives, such as Tris(4-aminophenyl)amine, are explored as building blocks in pharmaceutical development, specific applications of this compound in drug development are not widely documented.[9]

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[2][7] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Store in a cool, dry, and well-ventilated area.

References

- 2. This compound | C18H12I3N | CID 9809282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4181-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound, CasNo.4181-20-8 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 5. This compound, CasNo.4181-20-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 6. トリス(4-ヨードフェニル)アミン | this compound | 4181-20-8 | 東京化成工業株式会社 [tcichemicals.com]

- 7. This compound | 4181-20-8 [sigmaaldrich.com]

- 8. This compound | 4181-20-8 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to Tris(4-iodophenyl)amine (CAS Number: 4181-20-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-iodophenyl)amine, with the CAS number 4181-20-8, is a halogenated aromatic amine that serves as a pivotal building block in the realm of materials science and organic electronics.[1][2] Its unique molecular architecture, featuring a central nitrogen atom bonded to three iodophenyl rings, imparts desirable electronic and structural properties. This makes it a valuable precursor for the synthesis of a variety of advanced materials, including those used in Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and as a component of Covalent Organic Frameworks (COFs).[2][3] The presence of iodine atoms provides reactive sites for cross-coupling reactions, enabling the construction of larger, conjugated systems. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its key applications.

Chemical and Physical Properties

This compound is typically a light brown or yellow crystalline powder.[2][4] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4181-20-8 | [1][4][5][6] |

| Molecular Formula | C₁₈H₁₂I₃N | [7] |

| Molecular Weight | 623.01 g/mol | [4][5] |

| Appearance | Off-white to yellow crystal/powder | [2][4] |

| Melting Point | 167 °C | [2][3][5] |

| Purity | Typically ≥97% | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Value | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.54 (d, J = 8.9 Hz, 6H), 6.81 (d, J = 8.9 Hz, 6H) | [1] |

| ¹³C NMR (CDCl₃) | δ 146.5, 138.4, 126.0 | [1] |

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [6] |

| Space Group | P 1 21/n 1 | [6] |

| a | 10.6033 Å | [6] |

| b | 11.4222 Å | [6] |

| c | 16.0787 Å | [6] |

| α | 90.00° | [6] |

| β | 106.9870° | [6] |

| γ | 90.00° | [6] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the direct iodination of triphenylamine.[1]

Experimental Protocol

Materials:

-

Triphenylamine

-

IPe₂BF₄ (bis(pyridine)iodonium tetrafluoroborate)

-

Dichloromethane (CH₂Cl₂)

-

Trifluoromethanesulfonic acid (TfOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask, dissolve triphenylamine (1.0 g, 4.1 mmol) and IPe₂BF₄ (5.3 g, 14.3 mmol) in dichloromethane (60 mL).

-

Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

-

Slowly add trifluoromethanesulfonic acid (900 μL, 4.1 mmol) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature for 21 hours. The solution will gradually turn reddish-brown.

-

Upon completion of the reaction, quench the mixture by adding saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ and NaCl solutions.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/EtOAc (5/1) eluent system to yield this compound as a solid.[1]

References

- 1. This compound | 4181-20-8 [chemicalbook.com]

- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. This compound | 4181-20-8 [sigmaaldrich.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. This compound | C18H12I3N | CID 9809282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C18H12I3N) [pubchemlite.lcsb.uni.lu]

Tris(4-iodophenyl)amine molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and experimental data for Tris(4-iodophenyl)amine, a key building block in materials science and chemical synthesis.

Core Molecular Information

This compound, with the CAS Number 4181-20-8, is an aromatic amine featuring a central nitrogen atom bonded to three 4-iodophenyl groups.[1][2][3][4] Its unique electronic and structural properties make it a valuable precursor in the synthesis of advanced materials.

Molecular Formula: C₁₈H₁₂I₃N[2][3][4][5]

IUPAC Name: 4-iodo-N,N-bis(4-iodophenyl)aniline[3][5]

Common Synonyms: TRI(4-IODOPHENYL)AMINE, Trisiodophenylamine, 4,4′,4”-Nitrilotris(1-iodobenzene), TITPA[2][4][6]

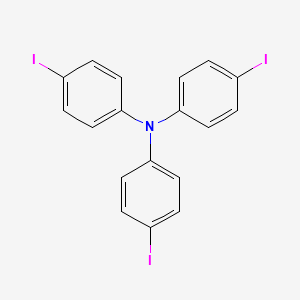

Molecular Structure Diagram

The structure of this compound consists of a central nitrogen atom creating a trigonal pyramidal geometry with the three attached iodophenyl rings.

Caption: Molecular structure of this compound.

Physicochemical and Crystallographic Data

The key properties of this compound are summarized below. This data is essential for its application in experimental settings and material fabrication. It is typically a light brown or off-white to yellow crystalline powder.[4][6][7]

| Property | Value |

| Molecular Weight | 623.01 g/mol |

| Melting Point | 167 °C |

| Boiling Point | 559.5 ± 45.0 °C (Predicted) |

| Density | 2.172 ± 0.06 g/cm³ (Predicted) |

| Purity | >97% - 99% |

| Storage Conditions | Room Temperature, Refrigerator, Sealed, Dry, Dark |

Table 1: Physicochemical Properties of this compound.[2][4][7]

Crystallographic data provides insight into the solid-state packing and conformation of the molecule.

| Crystal Parameter | Value |

| Space Group | P 1 21/n 1 |

| a | 10.6033 Å |

| b | 11.4222 Å |

| c | 16.0787 Å |

| α | 90.00° |

| β | 106.9870° |

| γ | 90.00° |

Table 2: Crystal Structure Data for this compound.[3]

Experimental Protocols

Synthesis of this compound [1]

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Triphenylamine

-

IPe₂BF₄

-

Dichloromethane (CH₂Cl₂)

-

Trifluoromethanesulfonic acid (TfOH)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Saturated aqueous Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl Acetate (EtOAc)

Procedure:

-

Combine triphenylamine (1 g, 4.1 mmol) and IPe₂BF₄ (5.3 g, 14.3 mmol) in CH₂Cl₂ (60 mL) in a reaction vessel.

-

Cool the mixture to 0 °C under a nitrogen atmosphere.

-

Slowly add trifluoromethanesulfonic acid (900 μL, 4.1 mmol) dropwise to the mixture.

-

Allow the reaction to stir at room temperature under a nitrogen atmosphere for 21 hours, during which the solution should turn reddish-brown.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ and Na₂S₂O₃.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ and NaCl solutions.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product using silica gel column chromatography with a hexane/EtOAc (5/1) eluent system to yield pure this compound.

Yield: 99% (2.507 g)

Characterization: The final product is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

¹H NMR (CDCl₃): δ 7.54 (d, J = 8.9 Hz, 6H), 6.81 (d, J = 8.9 Hz, 6H)

-

¹³C NMR (CDCl₃): δ 146.5, 138.4, 126.0

Applications and Relevance

This compound serves as a critical building block in several areas of materials science and chemistry:

-

Organic Light-Emitting Diodes (OLEDs): It is used as an intermediate in the synthesis of materials for OLEDs.[4]

-

Nanomaterials: It is employed in the preparation of nanostructures and nanoparticles.[1]

-

Supramolecular Chemistry: The compound is utilized in the construction of complex architectures like macrocycles and supramolecular nanocages.[1]

Its utility stems from the three reactive iodine sites, which can be readily functionalized through various cross-coupling reactions, allowing for the extension of the molecular framework and the tuning of its electronic and photophysical properties.

References

- 1. This compound | 4181-20-8 [chemicalbook.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. This compound | C18H12I3N | CID 9809282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound, CasNo.4181-20-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 7. This compound | 4181-20-8 [sigmaaldrich.com]

Synthesis of Tris(4-iodophenyl)amine from Triphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Tris(4-iodophenyl)amine from triphenylamine, a crucial building block in the development of novel nanostructures, nanoparticles, and supramolecular assemblies.[1] This document provides a comprehensive overview of the synthetic protocol, including quantitative data, detailed experimental procedures, and a visual representation of the reaction workflow.

Overview of the Synthesis

The synthesis of this compound from triphenylamine is achieved through an electrophilic iodination reaction. This process involves the direct introduction of iodine atoms onto the para-positions of the three phenyl rings of the triphenylamine molecule. The reaction is typically carried out in a suitable organic solvent and utilizes a potent iodinating agent in the presence of an acid catalyst.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Triphenylamine | [1] |

| Product | This compound | [1] |

| Molecular Formula | C₁₈H₁₂I₃N | [1] |

| Molecular Weight | 623.01 g/mol | [1] |

| Yield | 99% | [1] |

| Melting Point | 167 °C | [1] |

| Appearance | Light brown crystalline powder | [2] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from triphenylamine.[1]

Materials:

-

Triphenylamine (1 g, 4.1 mmol)

-

IPe₂BF₄ (5.3 g, 14.3 mmol)

-

Dichloromethane (CH₂Cl₂, 60 mL)

-

Trifluoromethanesulfonic acid (TfOH, 900 μL, 4.1 mmol)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: In a flask, combine triphenylamine (1 g, 4.1 mmol) and IPe₂BF₄ (5.3 g, 14.3 mmol) in dichloromethane (60 mL).

-

Cooling: Cool the mixture to 0 °C under a nitrogen atmosphere.

-

Acid Addition: Slowly add trifluoromethanesulfonic acid (900 μL, 4.1 mmol) dropwise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 21 hours, during which the solution will turn a reddish-brown color.

-

Quenching: After the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash them sequentially with saturated NaHCO₃ and NaCl solutions.

-

Drying: Dry the organic phase over anhydrous Na₂SO₄.

-

Concentration: Filter the dried organic phase and concentrate it to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/EtOAc (5/1) eluent to yield this compound (2.507 g, 99% yield).

Characterization:

The structure of the final product, this compound, was confirmed by ¹H and ¹³C NMR spectroscopy.[1]

-

¹H NMR (CDCl₃): δ 7.54 (d, J = 8.9 Hz, 6H), 6.81 (d, J = 8.9 Hz, 6H)

-

¹³C NMR (CDCl₃): δ 146.5, 138.4, 126.0

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of this compound from triphenylamine.

Caption: Synthesis workflow for this compound.

Conclusion

This guide provides a detailed and reproducible protocol for the high-yield synthesis of this compound from triphenylamine. The straightforward procedure and high purity of the resulting product make this method highly suitable for researchers and professionals in the fields of materials science and drug development who require this versatile building block for their work.

References

Spectroscopic Profile of Tris(4-iodophenyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Tris(4-iodophenyl)amine (CAS No: 4181-20-8), a crucial building block in the synthesis of nanostructures and other advanced materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

Spectroscopic Data

The following data has been compiled from various sources to provide a detailed spectroscopic profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Solvent |

| 7.54 | Doublet (d) | 8.9 | 6H | Ar-H (ortho to Nitrogen) | CDCl₃ |

| 6.81 | Doublet (d) | 8.9 | 6H | Ar-H (meta to Nitrogen) | CDCl₃ |

| [Data sourced from ChemicalBook.][4] |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 146.5 | Ar-C (C-N) | CDCl₃ |

| 138.4 | Ar-C (C-H) | CDCl₃ |

| 126.0 | Ar-C (C-I) | CDCl₃ |

| [Data sourced from ChemicalBook.][4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Ion/Adduct | Calculated m/z |

| [M]⁺ | 622.80985 |

| [M+H]⁺ | 623.81768 |

| [M+Na]⁺ | 645.79962 |

| [M+K]⁺ | 661.77356 |

| [M+NH₄]⁺ | 640.84422 |

| [Predicted data sourced from PubChemLite.][2] |

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1600 - 1450 | Aromatic C=C Ring Stretch |

| 1335 - 1250 | Aromatic C-N Stretch[5][6] |

| ~1000 | C-I Stretch |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend |

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: A small quantity (typically 5-10 mg) of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 or 400 MHz.[7] For ¹³C NMR, a frequency of 75 or 100 MHz is common.[7] Standard pulse sequences are used to acquire the spectra.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique is employed. For a molecule like this compound, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common choices.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

IR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, an Attenuated Total Reflectance (ATR) accessory is often used.[1] A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹. The instrument, such as a Bruker Tensor 27 FT-IR, records the frequencies at which the sample absorbs the radiation.[1]

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic functional group vibrations.

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like this compound is depicted below.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | C18H12I3N | CID 9809282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C18H12I3N) [pubchemlite.lcsb.uni.lu]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. This compound | 4181-20-8 [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of Tris(4-iodophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Tris(4-iodophenyl)amine, a key intermediate in various chemical syntheses. The document details its melting point and solubility, offering standardized experimental protocols for their determination.

Core Physical Properties

This compound presents as a white to light yellow or light brown crystalline powder.[1][2][3] Key physical data are summarized below, providing a baseline for its use in experimental and developmental settings.

| Physical Property | Value | Source |

| Melting Point | 187.0 to 191.0 °C | [1] |

| 189 °C | [1] | |

| 167 °C | [2][3][4] | |

| Solubility | Soluble in Toluene, Dichloromethane | [1] |

Note: The variation in reported melting points may be attributed to differences in purity or the analytical method employed.

Experimental Protocols

The following sections outline detailed methodologies for the determination of the melting point and solubility of organic compounds such as this compound.

1. Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[5] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

-

Capillary tubes (sealed at one end)[7]

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry crystalline sample is finely ground using a mortar and pestle.[8]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[7]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.[6] The thermometer is positioned correctly according to the apparatus's instructions.

-

Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.[6] The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

-

Cooling and Repetition: The apparatus should be allowed to cool before performing a repeat determination with a fresh sample to ensure accuracy.[6]

2. Solubility Determination

Understanding the solubility of a compound is crucial for its application in reactions, purifications, and formulations. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[9]

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes or cylinders

-

Spatula

-

Analytical balance

Procedure:

-

Solvent Selection: A range of solvents with varying polarities should be selected for testing (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).

-

Sample Preparation: A small, accurately weighed amount of the solid (e.g., 10-20 mg) is placed into a clean, dry test tube.

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by thorough stirring.[9]

-

Observation: The sample is visually inspected to determine if it has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble.

-

Systematic Testing: A systematic approach, often starting with water and then moving to organic solvents of decreasing polarity, can provide a comprehensive solubility profile.[10][11] For compounds with acidic or basic functional groups, solubility testing in aqueous acid or base can also be informative.[12]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the melting point and solubility of an unknown organic compound.

Caption: Workflow for determining physical properties.

References

- 1. This compound | 4181-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]

- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. athabascau.ca [athabascau.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Safety and Handling of Tris(4-iodophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Tris(4-iodophenyl)amine. The information is compiled from publicly available safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is an organic compound with the following identifiers and properties.

| Property | Value | Source |

| Chemical Name | 4-iodo-N,N-bis(4-iodophenyl)aniline | PubChem[1] |

| CAS Number | 4181-20-8 | ChemicalBook[2], Sigma-Aldrich[3] |

| Molecular Formula | C18H12I3N | PubChem[1] |

| Molecular Weight | 623.01 g/mol | Jinan Future chemical Co.,Ltd[4] |

| Appearance | White to Light yellow powder to crystal | TCI AMERICA, Synthonix Corporation[3] |

| Melting Point | 167 °C | Jinan Future chemical Co.,Ltd[4], LookChem[5] |

| Boiling Point (Predicted) | 559.5 ± 45.0 °C | Jinan Future chemical Co.,Ltd[4] |

| Density (Predicted) | 2.172 ± 0.06 g/cm³ | Jinan Future chemical Co.,Ltd[4] |

| Purity | >97.0% (GC) | TCI AMERICA |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

| GHS Classification | Pictogram | Signal Word | Hazard Statements |

| Skin irritation, Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Eye irritation, Category 2 | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure, Category 3 (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |

Source: PubChem[1], ChemicalBook[2], Sigma-Aldrich[3]

Safety and Handling Precautions

The following diagram illustrates the recommended workflow for the safe handling of this compound, from initial engineering controls to final disposal.

Detailed Precautionary Statements

The following tables outline the specific precautionary statements associated with the handling of this compound.

Prevention

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P264 | Wash hands thoroughly after handling.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

Response

| Code | Statement |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P319 | Get medical help if you feel unwell.[2] |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[2] |

| P332+P317 | If skin irritation occurs: Get medical help.[2] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[2] |

Storage

| Code | Statement |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] |

Disposal

| Code | Statement |

| P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] |

Experimental Protocols

First Aid Measures

In case of exposure, the following first aid measures should be taken:

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]

-

Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]

-

Following Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][6]

-

If Swallowed: Call a doctor or Poison Control Center immediately.[2]

Firefighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Firefighting Advice: Wear self-contained breathing apparatus for firefighting if necessary.[2]

-

Accidental Release: Avoid dust formation and contact with skin and eyes. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation. Collect the material and place it in a suitable, closed container for disposal.[2] Prevent the chemical from entering drains.[2]

This document is intended to provide guidance and is not a substitute for a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. This compound | C18H12I3N | CID 9809282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 4181-20-8 [sigmaaldrich.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. This compound, CasNo.4181-20-8 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 6. fishersci.com [fishersci.com]

A Technical Guide to High-Purity Tris(4-iodophenyl)amine for Research and Development

Introduction: Tris(4-iodophenyl)amine, with CAS Number 4181-20-8, is a pivotal aromatic amine building block in the fields of materials science and organic electronics.[1][2] Its triphenylamine core functionalized with three iodine atoms makes it an excellent precursor for synthesizing advanced materials through cross-coupling reactions. This guide provides an in-depth overview of its commercial availability, key properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals. The high purity of this compound is critical for achieving reproducible results and high-performance devices, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and Covalent Organic Frameworks (COFs).[2][3][4][5]

Chemical and Physical Properties

This compound is typically an off-white to yellow or light brown crystalline powder.[2][6][7] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4181-20-8 | [1][6][8] |

| Molecular Formula | C₁₈H₁₂I₃N | [2][8][9] |

| Molecular Weight | 623.01 g/mol | [2][6][8] |

| IUPAC Name | 4-iodo-N,N-bis(4-iodophenyl)aniline | [8] |

| Synonyms | TITPA, Tri(4-iodophenyl)amine | [2][7] |

| Melting Point | 167 °C | [2][7] |

| Appearance | Off-white to yellow powder/crystals | [2][6] |

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, with purity levels typically ranging from 97% to 99%. The choice of supplier may depend on the required purity, quantity, and specific application.

| Supplier | Product Code(s) | Purity | Notes |

| Sigma-Aldrich (Synthonix) | SY3H3D682BB2 | 97% | Sold as a crystal powder.[6] |

| Fisher Scientific (Acros) | AC391060000, AC391060010, etc. | Not specified | Laboratory chemical grade.[10] |

| Tokyo Chemical Industry (TCI) | T2909 | >98.0% (HPLC) | Marketed for materials science applications. |

| Henan Allgreen Chemical | N/A | 99% | States application as an OLED Intermediate.[2] |

| HENAN SUNLAKE ENTERPRISE | N/A | 99% | Offers various grades including industrial and pharma.[7] |

| CP Lab Safety | N/A | min 98% | For professional research and industrial use only.[9] |

| Boron Molecular | BM1314 | 95% | Note: The CAS, formula, and MW listed on this specific product page appear inconsistent with this compound.[11] |

Experimental Protocols and Methodologies

Synthesis of this compound

A common laboratory-scale synthesis involves the direct iodination of triphenylamine. The following protocol is adapted from established procedures.[1]

Materials:

-

Triphenylamine

-

IPe₂BF₄ (Iodonium bis(pyridine) tetrafluoroborate)

-

CH₂Cl₂ (Dichloromethane)

-

TfOH (Trifluoromethanesulfonic acid)

-

Saturated aqueous NaHCO₃ (Sodium bicarbonate)

-

Saturated aqueous Na₂S₂O₃ (Sodium thiosulfate)

-

Saturated aqueous NaCl (Sodium chloride)

-

Na₂SO₄ (Sodium sulfate)

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: Triphenylamine (4.1 mmol) and IPe₂BF₄ (14.3 mmol) are mixed in dichloromethane (60 mL) in a flask and cooled to 0 °C under a nitrogen atmosphere.[1]

-

Initiation: Trifluoromethanesulfonic acid (4.1 mmol) is added slowly to the mixture.[1]

-

Reaction: The mixture is stirred at room temperature for approximately 21 hours, during which it turns into a reddish-brown solution.[1]

-

Quenching: Upon completion, the reaction is quenched by adding saturated aqueous solutions of NaHCO₃ and Na₂S₂O₃.[1]

-

Extraction: The aqueous layer is extracted with dichloromethane. The organic layers are then combined.[1]

-

Washing and Drying: The combined organic phase is washed sequentially with saturated NaHCO₃ and NaCl solutions and subsequently dried over anhydrous Na₂SO₄.[1]

-

Purification: The dried solution is filtered and concentrated. The resulting crude product is purified by silica gel column chromatography using a hexane/EtOAc (5/1) eluent to yield the final product.[1]

-

Characterization: The final product is characterized by ¹H NMR and ¹³C NMR to confirm its structure and purity.[1]

Application in Perovskite Solar Cell Fabrication

This compound and its derivatives are used as precursors for hole-transport materials (HTMs) in perovskite solar cells (PSCs).[12][13] A high-quality HTM is crucial for efficiently extracting charge carriers from the perovskite absorber layer, directly impacting device efficiency and stability.

General Workflow for n-i-p Perovskite Solar Cell Fabrication:

-

Substrate Preparation: A transparent conductive oxide (TCO) coated glass substrate (e.g., FTO or ITO) is cleaned meticulously.

-

Electron Transport Layer (ETL) Deposition: A compact layer of an n-type semiconductor (e.g., TiO₂ or SnO₂) is deposited onto the substrate.

-

Perovskite Absorber Deposition: The perovskite layer (e.g., CH₃NH₃PbI₃) is deposited via techniques like spin-coating, often from a precursor solution.[14]

-

Hole Transport Layer (HTL) Deposition: The HTM, synthesized from precursors like this compound derivatives, is deposited on the perovskite layer. This step is critical for device performance.[12][13]

-

Metal Contact Deposition: A conductive metal electrode (e.g., gold or silver) is thermally evaporated on top of the HTL to complete the device.

-

Characterization: The completed solar cell is analyzed for its performance, including power conversion efficiency and stability.

Safety and Handling

This compound is classified as an irritant. Proper handling is essential to ensure laboratory safety. The following information is compiled from available Safety Data Sheets (SDS).[10][15]

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation mark)[6]

-

Hazard Statements:

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective equipment), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).[6][15]

Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are nearby.[10]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, protective gloves, and appropriate lab clothing.[10][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from strong oxidizing agents.[10]

References

- 1. This compound | 4181-20-8 [chemicalbook.com]

- 2. This compound, CasNo.4181-20-8 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Four-State Electrochromism in Tris(4-aminophenyl)amine- terephthalaldehyde-based Covalent Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 4181-20-8 [sigmaaldrich.com]

- 7. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]

- 8. This compound | C18H12I3N | CID 9809282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. calpaclab.com [calpaclab.com]

- 10. fishersci.com [fishersci.com]

- 11. boronmolecular.com [boronmolecular.com]

- 12. researchgate.net [researchgate.net]

- 13. beilstein-archives.org [beilstein-archives.org]

- 14. mdpi.com [mdpi.com]

- 15. chemicalbook.com [chemicalbook.com]

The Pivotal Role of Tris(4-iodophenyl)amine in Advanced Organic Synthesis: An In-depth Technical Guide

For Immediate Release

Zhengzhou, China – December 28, 2025 – Tris(4-iodophenyl)amine has emerged as a critical and versatile precursor in the field of organic synthesis, enabling the construction of complex, star-shaped molecules, and functional polymeric materials with wide-ranging applications in materials science and drug development. This technical guide provides an in-depth analysis of its utility, focusing on its application in key cross-coupling reactions, and offers detailed experimental protocols for researchers, scientists, and professionals in drug development.

Core Properties and Synthetic Utility

This compound is a triphenylamine derivative characterized by the presence of three iodine atoms at the para positions of the phenyl rings.[1][2] This trifunctionalized structure makes it an ideal building block for creating highly branched, three-dimensional molecular architectures. The carbon-iodine bonds are particularly amenable to a variety of powerful cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann condensations. These reactions allow for the precise installation of a diverse array of functional groups, leading to the synthesis of novel triarylamine derivatives with tailored electronic and photophysical properties.[3][4][5]

Applications in Materials Science and Drug Development

The unique propeller-like, non-planar structure of the triphenylamine core, coupled with the ability to introduce various functionalities through its iodo groups, makes this compound a valuable precursor for:

-

Organic Light-Emitting Diodes (OLEDs): Triarylamine derivatives are widely used as hole-transporting materials in OLEDs due to their excellent thermal and morphological stability.

-

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs): The trifunctional nature of this compound allows it to act as a trigonal node in the construction of highly ordered, porous crystalline materials.[6][7] These materials have potential applications in gas storage, separation, and catalysis.

-

Star-Shaped Molecules: It serves as a central core for the synthesis of star-shaped molecules with potential applications in nonlinear optics, light-harvesting, and as drug delivery vehicles.[8][9][10]

-

Pharmaceutical Scaffolds: The triarylamine motif is present in a number of biologically active compounds, and the ability to functionalize this core through cross-coupling reactions opens up avenues for the development of new therapeutic agents.

Key Synthetic Transformations: A Quantitative Overview

The synthetic versatility of this compound is best illustrated through its participation in various cross-coupling reactions. The following tables summarize quantitative data for some of the most important transformations.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of carbon-carbon bonds between the aryl iodide of this compound and terminal alkynes, leading to the synthesis of star-shaped alkynyl-functionalized triarylamines.[4]

| Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | 12 | 92 |

| 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | 12 | 95 |

| 1-Ethynyl-4-methoxybenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | 12 | 90 |

Table 1: Representative Sonogashira Coupling Reactions of this compound.[11]

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and arylboronic acids, yielding highly substituted biaryl structures.[12][13][14][15][16]

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 18 | 85 |

| 4-Methoxyphenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux | 1 | 92 |

| 4-Formylphenylboronic acid | Cu-AIA-PC-Pd | K₂CO₃ | Ethanol | RT | 6 | 98 |

Table 2: Representative Suzuki-Miyaura Coupling Reactions of this compound.[12][13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of more complex triarylamine derivatives with diverse functionalities.[3][17][18][19]

| Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 50 | 5 | 95 |

| Morpholine | (SIPr)Pd(methallyl)Cl | LHMDS | Toluene | 100 | 18 | 88 |

| Benzamide | Pd₂(dba)₃ / XantPhos | DBU | DMF | 100 | 18 | 75 |

Table 3: Representative Buchwald-Hartwig Amination Reactions involving Aryl Iodides.[1][17]

Ullmann Condensation

The Ullmann condensation is a classic method for forming carbon-heteroatom bonds, particularly C-O and C-N bonds, often requiring higher temperatures than palladium-catalyzed reactions.[5][20][21]

| Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | CuI | K₂CO₃ | DMF | 120 | 15 | 85-95 |

| 4-tert-Butylphenol | CuI | Cs₂CO₃ | Pyridine | 110 | 24 | 80 |

| Aniline | CuI / Phenanthroline | K₂CO₃ | Nitrobenzene | 180 | 12 | 75 |

Table 4: Representative Ullmann Condensation Conditions for Aryl Iodides.[20][21]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the application of this compound in organic synthesis.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, the terminal alkyne (3.3 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.05 eq), and a co-catalyst such as CuI (0.05 eq) are added. A base, typically an amine like triethylamine (excess), is then introduced. The reaction mixture is stirred at a specified temperature (e.g., 65 °C) under an inert atmosphere until completion, as monitored by TLC. The reaction is then quenched, and the product is extracted and purified by column chromatography.[11][22][23]

General Procedure for Suzuki-Miyaura Coupling

In a reaction vessel, this compound (1.0 eq), the arylboronic acid (3.3 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq per iodo group) are combined in a solvent system like toluene/water. The mixture is degassed and heated under an inert atmosphere at a specified temperature (e.g., 80 °C) until the starting material is consumed. After cooling, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.[13][15]

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq), the amine (3.3 eq), a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand), and a strong base (e.g., NaOtBu) is prepared in an inert atmosphere glovebox. A dry, degassed solvent such as toluene or DMF is added, and the reaction is heated to the desired temperature (e.g., 100 °C). Upon completion, the reaction is cooled, diluted, and filtered. The filtrate is then worked up, and the product is purified by column chromatography.[1][17]

General Procedure for Ullmann Condensation

This compound (1.0 eq), the nucleophile (e.g., a phenol or amine, 3.3 eq), a copper catalyst (e.g., CuI), and a base (e.g., K₂CO₃) are combined in a high-boiling polar solvent like DMF or pyridine. The mixture is heated to a high temperature (e.g., 120-180 °C) for several hours. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by chromatography.[20][21]

Visualizing Synthetic Pathways

The logical flow of synthetic strategies employing this compound can be effectively visualized using diagrams.

Conclusion

This compound stands as a cornerstone precursor for the synthesis of a wide range of advanced organic materials. Its trifunctional nature, combined with the reactivity of its carbon-iodine bonds in various cross-coupling reactions, provides a powerful platform for the rational design and construction of complex molecular architectures. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile building block in their pursuit of novel materials and therapeutics.

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃): δ 7.54 (d, J = 8.9 Hz, 6H), 6.81 (d, J = 8.9 Hz, 6H)[1]

-

¹³C NMR (CDCl₃): δ 146.5, 138.4, 126.0[1]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. This compound(4181-20-8) 1H NMR [m.chemicalbook.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Sonochemically synthesis of arylethynyl linked triarylamines catalyzed by CuI nanoparticles: a rapid and green procedure for Sonogashira coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 7. Synthesis of catalytically active porous organic polymers from metalloporphyrin building blocks - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of 4-arm star-shaped amphiphilic block copolymers consisting of poly(ethylene oxide) and poly(ε-caprolactone) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Characterisation of Novel Star-shaped Oligoluorenes for ... - Clara Orofino Peña - Google 圖書 [books.google.com.hk]

- 11. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tcichemicals.com [tcichemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. ijnc.ir [ijnc.ir]

- 23. arodes.hes-so.ch [arodes.hes-so.ch]

Methodological & Application

Synthesis Protocol for Tris(4-iodophenyl)amine: An Application Note

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Tris(4-iodophenyl)amine, a crucial building block in the development of novel organic electronic materials, including those used in nanostructures and nanoparticles.[1] The described method is an efficient iodination of triphenylamine, yielding the desired product in high purity. This protocol is intended for researchers and scientists in the fields of organic chemistry, materials science, and drug development.

Introduction

This compound is a key intermediate in the synthesis of various functional organic molecules. Its three iodine atoms provide reactive sites for a range of cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the construction of complex, star-shaped molecules with tailored electronic and photophysical properties.[2] This protocol details a direct and high-yielding synthesis of this compound from commercially available triphenylamine.

Reaction Scheme

The synthesis proceeds via the direct iodination of triphenylamine using bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄) as the iodinating agent and trifluoromethanesulfonic acid (TfOH) as a catalyst.

Reaction: Triphenylamine → this compound

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount Required | Molar Equivalents |

| Triphenylamine | C₁₈H₁₅N | 245.33 | 1.0 g | 1.0 |

| Bis(pyridine)iodonium(I) tetrafluoroborate | C₁₀H₁₀BF₄IN₂ | 371.91 | 5.3 g | 3.5 |

| Trifluoromethanesulfonic acid (TfOH) | CF₃SO₃H | 150.08 | 900 µL | 2.5 |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 60 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | As needed | - |

| Saturated Sodium Chloride (NaCl) | NaCl | 58.44 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen inlet

-

Syringe

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add triphenylamine (1.0 g, 4.1 mmol) and bis(pyridine)iodonium(I) tetrafluoroborate (5.3 g, 14.3 mmol).

-

Solvent Addition and Cooling: Add dichloromethane (60 mL) to the flask and cool the mixture to 0 °C using an ice bath.

-

Catalyst Addition: Under a nitrogen atmosphere, slowly add trifluoromethanesulfonic acid (900 µL, 10.2 mmol) dropwise to the cooled and stirring reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 21 hours. The solution will turn into a reddish-brown color.[1]

-

Quenching: After 21 hours, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃) to the mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and saturated aqueous NaCl solutions.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (5:1) eluent system to afford this compound as a light brown crystalline powder.[1][3][4]

Results and Characterization

-

Yield: 2.507 g (99%)[1]

-

¹H NMR (CDCl₃): δ 7.54 (d, J = 8.9 Hz, 6H), 6.81 (d, J = 8.9 Hz, 6H)[1]

-

¹³C NMR (CDCl₃): δ 146.5, 138.4, 126.0[1]

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Trifluoromethanesulfonic acid is a strong, corrosive acid. Handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Visualization of the Experimental Workflow

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 4181-20-8 [chemicalbook.com]

- 2. This compound | 4181-20-8 | Benchchem [benchchem.com]

- 3. This compound, CasNo.4181-20-8 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 4. This compound, CasNo.4181-20-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

Application Notes and Protocols for the Purification of Tris(4-iodophenyl)amine by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Tris(4-iodophenyl)amine using silica gel column chromatography. The information compiled is intended to offer a comprehensive guide, including experimental procedures, data presentation, and troubleshooting advice to ensure successful purification.

Introduction

This compound is a versatile building block utilized in the synthesis of nanostructures, nanoparticles, and various organic materials.[1] Its purity is paramount for the successful outcome of subsequent reactions and material properties. Column chromatography is a standard and effective method for the purification of this compound from crude reaction mixtures. This document outlines a validated protocol and provides essential data for its implementation.

Compound Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 4181-20-8 |

| Molecular Formula | C₁₈H₁₂I₃N |

| Molecular Weight | 623.01 g/mol |

| Appearance | Off-white to yellow crystal/powder or light brown crystalline powder |

| Melting Point | 167 °C |

Column Chromatography Protocol

This section details the materials, equipment, and step-by-step procedure for the purification of this compound.

Materials and Equipment

-

Crude this compound

-

Silica gel (for column chromatography, 230-400 mesh)

-

Hexane (analytical grade)

-

Ethyl acetate (EtOAc) (analytical grade)

-

Triethylamine (optional, for basic compounds)

-

Glass chromatography column

-

Separatory funnel or solvent reservoir

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm) for visualization

-

Rotary evaporator

Solvent System Selection and TLC Analysis

Prior to performing column chromatography, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a good separation of the desired compound from impurities, with an Rf value for this compound preferably in the range of 0.2-0.4.

A commonly used and effective solvent system for the purification of this compound is a mixture of hexane and ethyl acetate.

| Eluent System (v/v) | Expected Rf of this compound | Yield |

| Hexane:Ethyl Acetate (5:1) | ~0.3 (estimated) | 99%[1] |

Experimental Procedure

-

Column Packing:

-

Secure the chromatography column in a vertical position.

-

Prepare a slurry of silica gel in the chosen eluent (hexane:ethyl acetate = 5:1).

-

Pour the slurry into the column, ensuring no air bubbles are trapped.

-

Gently tap the column to promote even packing of the silica gel.

-

Add a thin layer of sand on top of the silica gel to protect the surface.

-

Pre-elute the column with the eluent until the silica bed is fully equilibrated.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).

-

Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

-

Allow the sample to adsorb completely onto the silica gel.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the top of the column.

-

Begin collecting fractions in separate tubes or flasks.

-

Continuously monitor the separation process by collecting small aliquots from the eluting solvent and analyzing them by TLC.

-

-

Product Isolation:

-

Identify the fractions containing the pure this compound using TLC.

-

Combine the pure fractions.

-

Remove the solvent using a rotary evaporator to obtain the purified solid product.

-

Troubleshooting and Considerations for Amine Purification

The purification of amine-containing compounds by silica gel chromatography can sometimes be challenging due to their basic nature, which can lead to interactions with the acidic silica gel, causing streaking or poor separation.

-

Streaking on TLC/Column: If streaking is observed, adding a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent system can help to neutralize the acidic sites on the silica gel and improve the peak shape.

-

TLC Visualization: this compound is a UV-active compound due to its aromatic nature and can be visualized on TLC plates under a UV lamp (254 nm). Staining with iodine vapor can also be an effective visualization method.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.

Caption: Workflow for this compound Purification.

References

Application Notes and Protocols for Tris(4-iodophenyl)amine as a Hole Transport Layer in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their rapid increase in power conversion efficiency (PCE) and potential for low-cost fabrication. A critical component of a high-performing PSC is the hole transport layer (HTL), which selectively extracts and transports photogenerated holes from the perovskite absorber layer to the electrode while blocking electrons. An ideal HTL should possess high hole mobility, suitable energy levels aligned with the perovskite valence band, and good film-forming properties.

Tris(4-iodophenyl)amine (TIPA) is a triarylamine-based organic small molecule that has been investigated as a potential dopant-free HTL in PSCs. The triphenylamine core is a well-established building block for hole-transporting materials due to its excellent electrochemical and photophysical properties. The presence of iodine atoms can potentially influence the material's electronic properties and intermolecular interactions, making it an interesting candidate for efficient hole transport.

These application notes provide a detailed protocol for the synthesis of TIPA and the fabrication of n-i-p planar perovskite solar cells using a generic triarylamine-based HTL, with TIPA as a representative material. While specific performance data for TIPA-based PSCs is not extensively reported in the literature, this document provides a comprehensive guide for researchers to explore its potential and includes performance data from analogous dopant-free triarylamine HTLs for comparison.

Data Presentation: Performance of Dopant-Free Triarylamine-Based Hole Transport Layers

The following table summarizes the photovoltaic performance of perovskite solar cells employing various dopant-free triarylamine-based small molecule HTLs. This data is provided to offer a benchmark for the expected performance of devices fabricated with similar materials.

| Hole Transport Layer (HTL) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm2] | Fill Factor (FF) [%] |

| Hypothetical TIPA-based device | Data not available | Data not available | Data not available | Data not available |

| Dopant-free polymer HTM | 17.3 | - | - | - |

| Dopant-free small molecule HTM | 16.2 | - | - | - |

| PDPP3T (dopant-free) | 12.32 | - | - | - |

| M1 (dopant-free) | 13.2 | - | - | - |

| RCP (dopant-free) | 17.3 | - | - | - |

Note: The performance of perovskite solar cells is highly dependent on the specific fabrication conditions, perovskite composition, and device architecture.

Experimental Protocols

Synthesis of this compound (TIPA)

This protocol describes the synthesis of this compound from triphenylamine.

Materials:

-

Triphenylamine

-

IPe2BF4

-

Dichloromethane (CH2Cl2)

-

Trifluoromethanesulfonic acid (TfOH)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

-

Nitrogen gas (N2)

Procedure:

-

In a round-bottom flask, mix IPe2BF4 (5.3 g, 14.3 mmol) and triphenylamine (1 g, 4.1 mmol) in CH2Cl2 (60 mL).

-

Cool the mixture to 0 °C under a nitrogen atmosphere.

-

Slowly add trifluoromethanesulfonic acid (TfOH; 900 μL, 4.1 mmol) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 21 hours until a reddish-brown solution is formed.

-

After the reaction is complete, add saturated aqueous NaHCO3 and Na2S2O3 to the mixture.

-

Extract the aqueous layer with CH2Cl2.

-

Combine the organic layers and wash them sequentially with saturated NaHCO3 and NaCl solutions.

-

Dry the organic phase with anhydrous Na2SO4.

-

Filter the dried organic phase and concentrate it to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/EtOAc (5/1) eluent to afford this compound as a solid.

Fabrication of n-i-p Planar Perovskite Solar Cells

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.

Materials:

-

Fluorine-doped tin oxide (FTO) coated glass substrates

-

Deionized water

-

Detergent (e.g., Hellmanex)

-

Acetone

-

Isopropanol (IPA)

-

Titanium dioxide (TiO2) precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in ethanol)

-

Perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent mixture)

-

This compound (TIPA) solution (e.g., 10-20 mg/mL in chlorobenzene)

-

Chlorobenzene (anhydrous)

-

Gold (Au) or Silver (Ag) for back contact

-

Nitrogen or argon gas for glovebox environment

Procedure:

-

Substrate Cleaning:

-

Etch the FTO glass substrates with zinc powder and HCl to create the desired electrode pattern.

-

Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen or argon and then treat with UV-Ozone for 15 minutes before use.

-

-

Deposition of Electron Transport Layer (ETL):

-

Deposit a compact layer of TiO2 onto the FTO substrate. This can be done by various methods, such as spin-coating a precursor solution followed by annealing at high temperatures (e.g., 500 °C).

-

-

Deposition of Perovskite Layer:

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Spin-coat the perovskite precursor solution onto the TiO2 layer. The spin-coating parameters (speed and time) should be optimized for the specific perovskite composition and desired thickness.

-

During the spin-coating, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.

-

Anneal the perovskite film on a hotplate at a temperature typically between 100 °C and 150 °C for a specified time to complete the crystallization process.

-

-

Deposition of Hole Transport Layer (HTL):

-

Prepare the TIPA solution by dissolving it in a suitable solvent like chlorobenzene at a concentration of 10-20 mg/mL. The solution may be stirred at a slightly elevated temperature (e.g., 70 °C) to ensure complete dissolution.

-

Spin-coat the TIPA solution onto the perovskite layer. The spin speed and time should be optimized to achieve the desired thickness (typically 20-50 nm).

-

Anneal the HTL layer at a moderate temperature (e.g., 100 °C) for a short period to remove any residual solvent.

-

-

Deposition of Back Contact:

-

Deposit the metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.

-

Characterization Methods

Material Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized this compound.

-

UV-Vis Spectroscopy: To determine the optical bandgap of the TIPA film and the perovskite layer.

-

Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of TIPA for assessing the energy level alignment with the perovskite layer.

Device Characterization:

-

Current Density-Voltage (J-V) Measurement: To determine the key photovoltaic parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

-

External Quantum Efficiency (EQE) Spectroscopy: To measure the ratio of collected charge carriers to incident photons at each wavelength. The integrated EQE spectrum can be used to verify the Jsc value obtained from the J-V measurement.

-

Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer and recombination processes within the solar cell.

-

Stability Testing: To evaluate the long-term performance of the unencapsulated devices under controlled environmental conditions (e.g., humidity, light, and heat).

Visualizations

Caption: Synthesis workflow for this compound.

Caption: N-i-p perovskite solar cell fabrication workflow.

Deposition Techniques for Tris(4-iodophenyl)amine Thin Films: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction